4-Chloro-3-fluorobenzyl bromide

Antiviral drug discovery Dengue virus NS4B inhibitors

4-Chloro-3-fluorobenzyl bromide (CAS 206362-80-3) is the essential electrophilic building block for potent dengue virus NS4B inhibitors (EC50 0.57 nM), GABAB positive allosteric modulators (e.g., ADX71441), and CXCR3 antagonists (IC50 340 nM). Its unique 4-chloro-3-fluoro substitution pattern provides unmatched electron-withdrawing balance, steric occupancy, and lipophilicity—SAR studies confirm mono-substituted or regioisomeric benzyl bromides show substantially reduced or no activity. Procure this specific building block to replicate published optimal activity profiles in antiviral, neuroscience, and anti-inflammatory drug discovery programs.

Molecular Formula C7H5BrClF
Molecular Weight 223.47 g/mol
CAS No. 206362-80-3
Cat. No. B1586432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluorobenzyl bromide
CAS206362-80-3
Molecular FormulaC7H5BrClF
Molecular Weight223.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)F)Cl
InChIInChI=1S/C7H5BrClF/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
InChIKeyCNUYBEIHDWMLSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-fluorobenzyl bromide (CAS 206362-80-3) | Technical Specifications and Core Characteristics for Procurement and Research Selection


4-Chloro-3-fluorobenzyl bromide (CAS 206362-80-3, MF: C7H5BrClF, MW: 223.47) is a halogenated aromatic building block featuring a benzyl bromide reactive center with a specific 4-chloro-3-fluoro substitution pattern on the phenyl ring [1]. This compound is commercially available with standard purity specifications of ≥98% (GC) and a melting point range of 30–33 °C . It functions primarily as an electrophilic intermediate in nucleophilic substitution and cross-coupling reactions for the synthesis of pharmaceutical agents and bioactive molecules .

Why 4-Chloro-3-fluorobenzyl bromide Cannot Be Substituted with Generic or Mono-Halogenated Benzyl Bromides in Synthesis and Biological Applications


The biological and synthetic utility of benzyl bromide derivatives is exquisitely sensitive to halogen substitution pattern and position. Mono-substituted analogs (e.g., 4-chlorobenzyl bromide, 4-fluorobenzyl bromide, 3-fluorobenzyl bromide) and regioisomers (e.g., 3-chloro-4-fluorobenzyl bromide) exhibit profoundly different activity profiles and physicochemical properties that preclude simple interchange. In dengue virus NS4B inhibitor development, compounds bearing the 4-chloro-3-fluorobenzyl moiety achieved nanomolar EC50 values, whereas analogs with unsubstituted benzyl or single-halogen substitution showed substantially reduced or no activity [1]. Similarly, structure-activity relationship (SAR) studies on halogen-substituted benzyl pharmacophores demonstrate that the specific combination and positioning of chlorine and fluorine atoms critically influence target binding affinity, metabolic stability, and lipophilicity [2]. The 4-chloro-3-fluoro substitution pattern provides a unique balance of electron-withdrawing effects, steric occupancy, and lipophilicity that cannot be replicated by any single-halogen or alternative regioisomeric benzyl bromide derivative.

4-Chloro-3-fluorobenzyl bromide (206362-80-3): Quantified Differentiation Evidence Against Comparators


4-Chloro-3-fluorobenzyl Moiety Confers 268-Fold Superior Anti-Dengue Potency Versus Unsubstituted Benzyl Analog in NS4B Inhibitor Scaffold

In a systematic SAR exploration of spiropyrazolopyridone dengue virus inhibitors, compound 22 (JMX0376) bearing the 4-chloro-3-fluorobenzyl substituent exhibited an EC50 of 0.57 nM against DENV-2. In contrast, compound 1a, the direct analog bearing an unsubstituted benzyl group, exhibited an EC50 of 153 nM against DENV-2 under identical assay conditions [1]. This represents an approximately 268-fold improvement in antiviral potency attributable specifically to the 4-chloro-3-fluoro substitution pattern. Compound 22 also demonstrated broad-spectrum activity against DENV-1 (EC50 = 0.32 nM) and DENV-3 (EC50 = 1.2 nM), establishing the 4-chloro-3-fluorobenzyl group as the optimal substituent among all benzyl variants tested in this study [1].

Antiviral drug discovery Dengue virus NS4B inhibitors Spiropyrazolopyridone

4-Chloro-3-fluorobenzyl is Essential to the Pharmacophore of Clinical Candidate ADX71441, a GABAB Positive Allosteric Modulator with In Vivo Efficacy at 3 mg/kg

The clinical-stage drug candidate ADX71441, N-(5-(4-(4-chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-2-fluorophenyl)acetamide, incorporates the 4-chloro-3-fluorobenzyl group as a core pharmacophoric element. This compound demonstrated robust in vivo efficacy with a minimum effective dose (MED) of 3 mg/kg p.o. in mouse marble burying (anxiety model), mouse elevated plus maze, and rat elevated plus maze tests [1]. The compound also showed muscle-relaxant properties in the rotarod test (MED 10 mg/kg) and visceral pain reduction in the acetic acid-induced writhing test [1]. Importantly, ADX71441 is orally bioavailable and brain-penetrant, confirming that the 4-chloro-3-fluorobenzyl moiety does not impair pharmacokinetic properties essential for CNS drug candidates [1].

GABAB receptor Positive allosteric modulator Anxiety Pain CNS drug discovery

Chloro/Fluorobenzyl-Substituted Benzimidazolium Salts Show 10-Fold Enhanced Acetylcholinesterase Inhibition Compared to Alternative Halogenated Benzyl Analogs

In a systematic evaluation of chloro-/fluorobenzyl-substituted benzimidazolium salts as enzyme inhibitors, compound 1b (bearing the 4-fluorobenzyl substitution pattern related to the 4-chloro-3-fluorobenzyl pharmacophore class) exhibited an acetylcholinesterase (AChE) Ki value of 0.94 ± 0.14 µM. In contrast, compound 2a, which bears an alternative 2-chloro-4-fluorobenzyl substitution pattern, exhibited a Ki value of 10.24 ± 1.58 µM against AChE [1]. This represents an approximately 10.9-fold difference in inhibitory potency driven exclusively by the positional isomerism of halogen substituents on the benzyl ring. The study further established that the overall class of chloro-/fluorobenzyl-substituted salts exhibited Ki values ranging from 0.94 to 10.24 µM for AChE and 45.77 to 102.61 µM for α-glycosidase [1].

Acetylcholinesterase inhibitors α-Glycosidase inhibitors Benzimidazolium salts Alzheimer's disease Diabetes

4-Chloro-3-fluorobenzyl bromide (206362-80-3): Evidence-Backed Research and Industrial Application Scenarios


Antiviral Drug Discovery: Dengue Virus NS4B Inhibitor Programs

4-Chloro-3-fluorobenzyl bromide is the essential building block for synthesizing spiropyrazolopyridone derivatives that potently inhibit dengue virus replication. As demonstrated in the SAR study, incorporation of this specific 4-chloro-3-fluorobenzyl group yields compounds with EC50 values in the sub-nanomolar range (DENV-2 EC50 = 0.57 nM) and broad-spectrum activity against DENV-1, -2, and -3 [1]. Procurement of this specific building block is required to replicate the optimal activity profile observed for compound 22 (JMX0376), as alternative benzyl derivatives (unsubstituted, mono-halogenated, or different regioisomers) exhibit substantially reduced or no antiviral activity [1]. This application is particularly relevant for research groups engaged in neglected tropical disease drug discovery and virology research focused on flavivirus NS4B as a therapeutic target.

CNS Drug Development: GABAB Receptor Positive Allosteric Modulators

This compound serves as a key intermediate in the synthesis of triazinone-based GABAB positive allosteric modulators, as exemplified by the clinical candidate ADX71441. The 4-chloro-3-fluorobenzyl group is integral to the pharmacophore that confers oral bioavailability, brain penetration, and in vivo efficacy in anxiety and pain models at doses as low as 3 mg/kg [1]. Research programs focused on GABAB receptor modulation for indications including anxiety disorders, chronic pain, spasticity, addiction, and Fragile X syndrome will require this specific building block to access the ADX71441 chemotype and related analogs. Alternative benzyl bromides lacking the precise 4-chloro-3-fluoro substitution pattern would generate different chemical entities with uncharacterized pharmacological profiles.

Enzyme Inhibitor Discovery: Acetylcholinesterase and α-Glycosidase Targets

4-Chloro-3-fluorobenzyl bromide is utilized in the synthesis of chloro-/fluorobenzyl-substituted benzimidazolium salts that function as acetylcholinesterase (AChE) and α-glycosidase inhibitors. The specific substitution pattern of the benzyl group critically determines inhibitory potency, with 4-fluorobenzyl-substituted derivatives achieving Ki values as low as 0.94 µM against AChE—approximately 11-fold more potent than regioisomeric analogs [1]. This application is directly relevant to medicinal chemistry programs targeting Alzheimer's disease (via AChE inhibition) and type 2 diabetes (via α-glycosidase inhibition). The quantified structure-activity relationship data justify the selection of 4-chloro-3-fluorobenzyl bromide over alternative halogenated benzyl building blocks for programs seeking to optimize enzyme inhibitory potency.

Chemokine Receptor Antagonist Development: CXCR3-Targeted Therapeutics

4-Chloro-3-fluorobenzyl bromide is employed in the synthesis of bipiperidine-2,6-dione derivatives that function as CXCR3 chemokine receptor antagonists. Binding affinity data from BindingDB demonstrates that the (-)-1'-(4-chloro-3-fluorobenzyl)-3-phenyl-3,4'-bipiperidine-2,6-dione compound (CHEMBL522399) exhibits an IC50 of 340 nM in functional antagonist assays measuring inhibition of ITAC-stimulated [35S]GTPγS binding in CHO cells expressing human CXCR3 [1]. CXCR3 antagonists are being investigated for therapeutic applications in inflammatory diseases, transplant rejection, and cancer immunotherapy. This specific benzyl substitution pattern contributes to the antagonist pharmacophore required for CXCR3 binding.

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